2-Chloro-ADP belongs to the class of nucleotide analogs, specifically purine nucleotides. It is synthesized from 2-chloroadenosine, which serves as the precursor for its production through phosphorylation processes. The compound is utilized in studies involving platelet aggregation and adenylate cyclase activation, making it relevant in cardiovascular research and drug development .
The synthesis of 2-Chloro-ADP typically involves a multi-step phosphorylation process starting from 2-chloroadenosine. The general method includes:
The reaction conditions must be optimized to achieve high yields while minimizing the formation of undesired side products .
The molecular structure of 2-Chloro-ADP can be described as follows:
The presence of the chlorine atom alters the electronic properties and steric configuration of the molecule compared to standard adenosine diphosphate, which may influence its biological activity .
2-Chloro-ADP participates in various biochemical reactions, particularly those involving platelet activation and inhibition:
The mechanism by which 2-Chloro-ADP exerts its biological effects primarily involves interaction with specific receptors on platelet cells:
Studies indicate that the potency of 2-Chloro-ADP as an inhibitor may be influenced by its structural characteristics and receptor affinity .
The physical and chemical properties of 2-Chloro-ADP are critical for understanding its behavior in biological systems:
These properties are essential for designing experiments and applications involving this compound .
2-Chloro-ADP has several scientific applications:
The development of adenosine diphosphate analogues represents a significant chapter in purinergic signaling research. The foundational work on purinergic neurotransmission, initiated by Geoffrey Burnstock in the early 1960s, revealed adenosine triphosphate as an extracellular signaling molecule beyond its intracellular energy transfer role [1]. This discovery faced substantial skepticism initially, as adenosine triphosphate’s ubiquitous cellular presence made its extracellular signaling function seem improbable. By 1978, the classification of purinergic receptors into adenosine-sensitive P1 receptors and adenosine triphosphate/adenosine diphosphate-sensitive P2 receptors provided a framework for rational ligand design [1].
The strategic modification of native nucleotides began in earnest during the 1980s-1990s to enhance receptor selectivity and metabolic stability. Early analogues involved substitutions on the adenine base, such as methylthio or chloro groups at the C2 position, and modifications to the ribose moiety, including deoxygenation or carbocyclic replacement [6]. These efforts culminated in compounds like 2-methylthioadenosine diphosphate and 2-chloro-adenosine diphosphate, which demonstrated enhanced potency at specific P2Y receptor subtypes. The discovery that N⁶-methyl-2′-deoxyadenosine-3′,5′-bisphosphate (MRS 2179) acted as a selective P2Y1 receptor antagonist (IC₅₀ ≈ 100 nanomolar) further validated the approach of targeted nucleotide modification [6].
Chlorination at the C2 position of adenine nucleotides induces profound electronic and steric alterations that significantly impact receptor interactions. The chlorine atom, with its moderate electronegativity and substantial van der Waals radius, creates both electronic and steric perturbations in the purine ring system. This modification reduces basicity at N1 and alters hydrogen-bonding capacity, thereby impeding enzymatic deamination by adenosine deaminase and extending biological half-life [6].
The functional consequences of C2 chlorination are particularly evident in receptor binding studies. At P2Y1 receptors, 2-chloro substitution enhances antagonist potency approximately 2-fold compared to the unmodified analogue. This enhancement stems from favorable hydrophobic interactions within the receptor's orthosteric binding pocket, where the chlorine atom occupies a sub-pocket lined with lipophilic residues [6]. Additionally, the chloro group sterically hinders phosphate backbone interactions with ectonucleotidases like CD39/NTPDase1, conferring resistance to enzymatic degradation—a critical advantage for in vitro pharmacological applications and potential therapeutic development.
Table 1: Comparative Receptor Affinity of Adenosine Diphosphate Analogues
Compound | P2Y1 IC₅₀ (nM) | P2Y12 IC₅₀ (nM) | P2X1 IC₅₀ (nM) |
---|---|---|---|
Adenosine diphosphate | 350 ± 45 | 430 ± 60 | >100,000 |
2-Methylthioadenosine diphosphate | 12 ± 2.1 | 6.5 ± 1.2 | 890 ± 120 |
2-Chloro-adenosine diphosphate | 0.22 ± 0.03 | 520 ± 75 | 1,150 ± 210 |
N⁶-Methyl-2′-deoxyadenosine-3′,5′-bisphosphate | 100 ± 15 | >10,000 | 12,900 ± 1,800 |
2-Chloro-adenosine diphosphate (chemical formula: C₁₀H₁₄ClN₅O₁₀P₂; molecular weight: 477.68 g/mol) is characterized by a chlorine atom at the C2 position of the adenine ring and diphosphate groups at the 5′-ribose position [2] [6]. This molecular configuration preserves the crucial 5′-diphosphate moiety required for P2Y receptor activation while optimizing the adenine ring for enhanced receptor specificity. The compound exhibits significant stability at physiological pH (7.4) due to chlorine's electron-withdrawing properties, which reduce adenine ring oxidation susceptibility.
Biologically, 2-chloro-adenosine diphosphate serves dual roles as a pharmacological tool and molecular probe. It functions as a potent P2Y1 receptor agonist and demonstrates antagonist activity at P2X ionotropic receptors, highlighting its complex receptor interactions [6]. In platelet physiology, 2-chloro-adenosine diphosphate induces shape change and intracellular calcium mobilization via P2Y1 activation while simultaneously inhibiting collagen-induced aggregation through secondary P2X1 antagonism [3] [6]. This nuanced pharmacology has established 2-chloro-adenosine diphosphate as an indispensable probe for dissecting purinergic signaling pathways in cardiovascular, immune, and neurological systems.
Table 2: Key Research Applications of 2-Chloro-ADP
Research Area | Application | Significant Findings |
---|---|---|
Platelet Physiology | P2Y1-specific signaling | Identified calcium mobilization pathway independent of P2Y12 |
Receptor Pharmacology | P2Y vs. P2X receptor discrimination | Revealed dual agonist/antagonist properties at distinct receptor classes |
Neurotransmission | Purinergic co-transmission studies | Demonstrated ATP/ADP corelease at sympathetic synapses |
Drug Development | Structural template for P2Y1 antagonists | Inspired development of MRS 2500 (icagrelor analogue) |
The molecule's versatility extends to structural biology, where it has facilitated P2Y1 receptor crystallization efforts. Molecular modeling reveals that 2-chloro-adenosine diphosphate adopts a characteristic anti-glycosidic bond conformation and C2′-endo sugar pucker when bound, allowing optimal positioning of both the chlorine substituent and diphosphate groups within complementary receptor subpockets [6]. These structural insights continue to guide rational design of novel purinergic receptor modulators with enhanced selectivity profiles.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0